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molecular formula C5H12NO5P B8715812 amino-(dimethoxy-phosphoryl)-acetic acid methyl ester

amino-(dimethoxy-phosphoryl)-acetic acid methyl ester

Cat. No. B8715812
M. Wt: 197.13 g/mol
InChI Key: LMYHMXOWYQNKSD-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

A mixture of rac.-N-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester (3.5 g, 10.56 mmol) and 10% palladium on carbon (0.5 g) in methanol (75 mL) was hydrogenated at 50 psi for 1 h. The solution was filtered through Celite® and the filtrate was concentrated and then dried under high vacuum to furnish rac.-2-(dimethoxy-phosphinyl)glycine methyl ester as an clear oil (2.0 g, 96% yield). The amine prepared in this manner was used per se in subsequent reactions.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH:4]([P:16]([O:20][CH3:21])([O:18][CH3:19])=[O:17])[NH:5]C(OCC1C=CC=CC=1)=O>[Pd].CO>[CH3:1][O:2][C:3](=[O:22])[CH:4]([P:16]([O:18][CH3:19])([O:20][CH3:21])=[O:17])[NH2:5]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC(C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(N)P(=O)(OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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